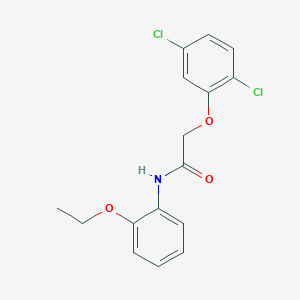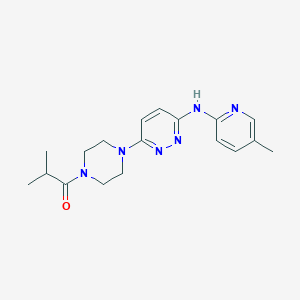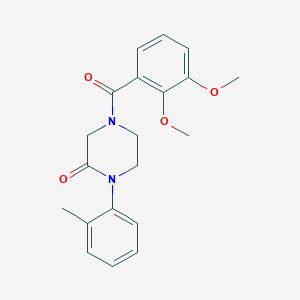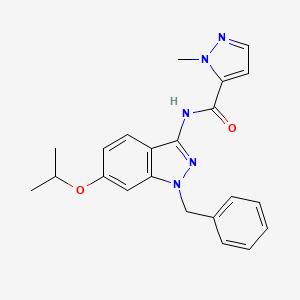
6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" is a chemically complex compound with a specific molecular structure that belongs to the class of 3,4-dihydro-2H-1,3-benzoxazines.
Synthesis Analysis
The synthesis of benzoxazine derivatives involves reactions between specific phenols and amines in the presence of formaldehyde. For instance, derivatives similar to the compound have been synthesized by various methods, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes (Gabriele et al., 2006).
Molecular Structure Analysis
Benzoxazine compounds like this one often have a structure characterized by fused rings and various substituents that affect their physical and chemical properties. For example, related benzoxazine compounds show configurations and angles between rings that significantly influence their behavior (Chaudhuri et al., 2001).
Chemical Reactions and Properties
Benzoxazine derivatives undergo various chemical reactions, including ring-opening polymerization. The presence of substituents like chloro and methyl groups can influence these reactions and the resulting polymers' properties (Liu et al., 2014).
Physical Properties Analysis
The physical properties of benzoxazines are influenced by their molecular structure. Factors such as the conformation of the oxazine ring and the orientation of substituents play a crucial role in determining these properties (Ninagawa et al., 1979).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
One study focused on the synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, which were then subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, indicating potential applications in the development of new therapeutic agents (Flefel et al., 2018).
Polymer Synthesis and Condensations
Another research area involves the synthesis and condensation of substituted triphenoxy and triphenyl derivatives of 1,3,5-triazine, leading to the development of new materials with potential applications in various industries, including coatings and adhesives (Ninagawa et al., 1979).
Antitubercular Activity
Research has also been conducted on the synthesis of halogenated benzoxazine derivatives for their antitubercular activity, demonstrating the potential of these compounds in combating tuberculosis. This study highlights the importance of structural modifications in enhancing the biological activity of these compounds (Waisser et al., 2007).
Antimalarial Activity
The antimalarial activities of dichlorophenyl-triazine and other halogen-substituted derivatives have been explored, showing the effectiveness of these compounds against Plasmodium gallinaceum. Such studies contribute to the search for new antimalarial agents (Yao & Tang, 1959).
Novel Synthesis Methods
Innovative methods for the synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions have been developed, offering new pathways for the synthesis of valuable chemical intermediates (Bandgar & Pandit, 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-11-6-5-7-16(13(11)3)20-9-15-14(4)18(19)12(2)8-17(15)21-10-20/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKZKYFNPYCSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)


![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)
![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)